

A Head-to-Head Comparison of Commercial Substance P ELISA Kits

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Compound of Interest

Compound Name: Substance P

Cat. No.: B081579

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For researchers, scientists, and drug development professionals, the accurate quantification of **Substance P** (SP) is crucial for advancing our understanding of its role in pain, inflammation, and various neurological disorders. Enzyme-Linked Immunosorbent Assays (ELISAs) are a primary tool for this purpose, offering a blend of sensitivity and throughput. However, the market is populated with a variety of commercial kits, each with its own performance characteristics. This guide provides an objective, data-driven comparison of prominent **Substance P** ELISA kits to aid in selecting the most suitable option for your research needs.

Performance Characteristics

The performance of an ELISA kit is defined by several key parameters. The following table summarizes the manufacturer-provided data for a selection of commercially available **Substance P** ELISA kits. It is important to note that these values are for comparison and may vary between lots.

Feature	Abcam (ab288318)	R&D Systems (KGE007)	Invitrogen (EEL013)	Cayman Chemical (583751)	MyBioSource (MBS705162)	ELK Biotechnology (ELK1039)
Assay Type	Competitive	Competitive	Competitive	Competitive	Sandwich	Competitive
Sensitivity	≤ 5.3 pg/mL[1]	43.8 pg/mL[2]	46.88 pg/mL[3]	34 pg/mL (80% B/B ₀), 23 pg/mL (LLOD)[4]	< 1.56 pg/mL	5.41 pg/mL
Assay Range	9.8 - 10,000 pg/mL	39 - 2,500 pg/mL	78.13 - 5,000 pg/mL	9.8 - 1,250 pg/mL	6.25 - 400 pg/mL	15.63 - 1,000 pg/mL
Sample Types	Serum, Plasma, Saliva, Urine, Cell culture supernatant	Serum, Heparin Plasma, Saliva, Urine, Cell culture supernates	Serum, Plasma	Serum, Plasma, Urine, other matrices	Serum, Plasma, Tissue homogenates	Serum, Plasma, Tissue homogenates, Cell lysates, Cell culture supernates
Assay Time	3 hours	3.5 hours	2.5 hours	18-22 hours incubation	Not specified	2 hours
Intra-Assay CV	5.3%	3.5 - 8.4%	< 10%	Not specified	< 8%	< 8%
Inter-Assay CV	10%	9.3 - 15%	< 10%	Not specified	< 10%	< 10%
Recovery	Not specified	89 - 102%	Not specified	Not specified	Not specified	87 - 100%

Linearity	Slope of 1.006, r=0.998	Data available in manual	Not specified	Not specified	Not specified	Data available in manual
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Experimental Methodologies

The majority of the compared kits employ a competitive ELISA format. A generalized protocol for this assay type is outlined below. While the fundamental steps are similar, individual kit manuals should always be consulted for specific reagent volumes, incubation times, and temperatures.

General Competitive ELISA Protocol

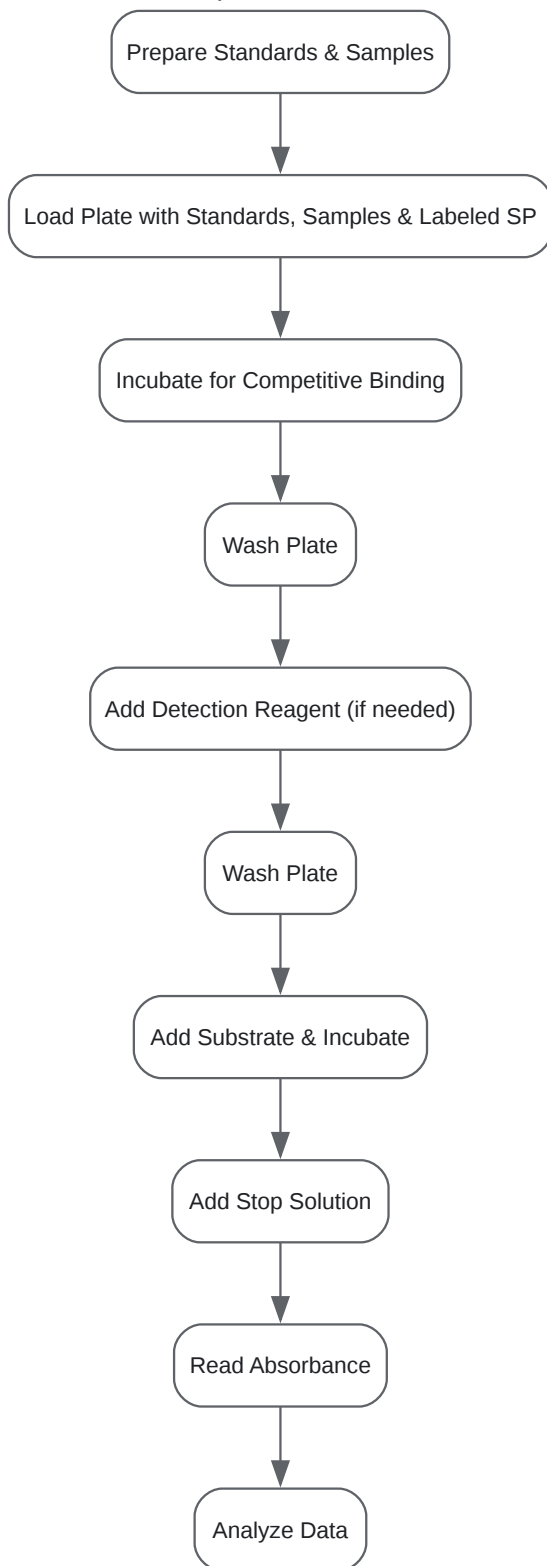
- Standard and Sample Preparation: Prepare a serial dilution of the **Substance P** standard to generate a standard curve. Dilute samples as recommended in the kit protocol to fall within the assay's detection range.
- Plate Loading: Pipette standards and samples into the appropriate wells of the antibody-precoated microplate.
- Competitive Reaction: Add a fixed amount of labeled **Substance P** (e.g., biotinylated or enzyme-conjugated) to each well. **Substance P** in the sample competes with the labeled **Substance P** for binding to the limited number of primary antibody sites.
- Incubation: Incubate the plate to allow for the competitive binding to reach equilibrium.
- Washing: Wash the plate to remove unbound reagents.
- Detection:
 - For biotin-labeled **Substance P**, add a streptavidin-enzyme conjugate (e.g., HRP).
 - For enzyme-labeled **Substance P**, proceed directly to substrate addition.
- Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP) and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of **Substance P** in the sample.

- Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.
- Data Acquisition: Read the absorbance of each well using a microplate reader at the specified wavelength.
- Data Analysis: Calculate the concentration of **Substance P** in the samples by interpolating from the standard curve.

Visualizing the Process and Pathway

To better understand the experimental workflow and the biological context of **Substance P**, the following diagrams are provided.

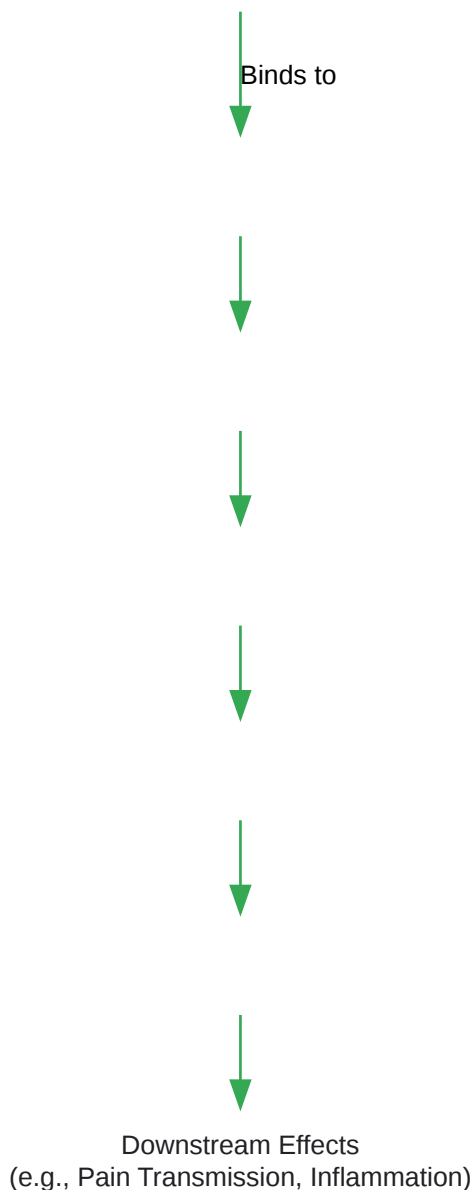
General Competitive ELISA Workflow



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Caption: A generalized workflow for a competitive ELISA.

Substance P Signaling Pathway



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Caption: Simplified signaling pathway of **Substance P** via the NK1R.

Conclusion

The selection of a **Substance P** ELISA kit should be guided by the specific requirements of the intended application. For studies requiring the highest sensitivity, kits from manufacturers like

Abcam and MyBioSource may be preferable. When working with a variety of sample types, kits from Abcam and R&D Systems offer broad compatibility. For researchers prioritizing faster time-to-result, kits from ELK Biotechnology and Invitrogen are advantageous. It is crucial to consider not only the performance data but also the availability of supporting information such as recovery and linearity data, as provided by R&D Systems and ELK Biotechnology. Ultimately, in the absence of independent, head-to-head validation studies, a careful review of the manufacturer's datasheet and, if possible, in-house validation are the best practices for ensuring reliable and reproducible results.

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References

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